molecular formula C9H20Cl2N2O B2545521 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride CAS No. 75426-74-3

2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride

Cat. No.: B2545521
CAS No.: 75426-74-3
M. Wt: 243.17
InChI Key: NYZLZJAQFIXQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2HCl. It is also known by its IUPAC name, 2-(quinuclidin-3-ylamino)ethan-1-ol dihydrochloride. This compound is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride typically involves the reaction of quinuclidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Quinuclidine: is reacted with in the presence of a suitable solvent such as ethanol or methanol.

  • The reaction mixture is heated to a temperature of around 60-80°C for several hours.
  • The resulting product, 2-(quinuclidin-3-ylamino)ethan-1-ol, is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidin-3-one, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to acetylcholine receptors, affecting neurotransmission in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride, used in various chemical syntheses.

    Quinuclidin-3-ol: A related compound with similar structural features but different functional groups.

    N-Methylquinuclidine: Another derivative of quinuclidine with distinct chemical properties.

Uniqueness

This compound is unique due to its combination of the quinuclidine core with an ethanolamine side chain. This structure imparts specific chemical and biological properties, making it valuable in research and industrial applications.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-6-3-10-9-7-11-4-1-8(9)2-5-11;;/h8-10,12H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZLZJAQFIXQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.